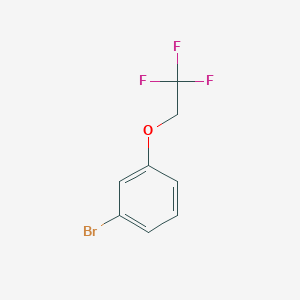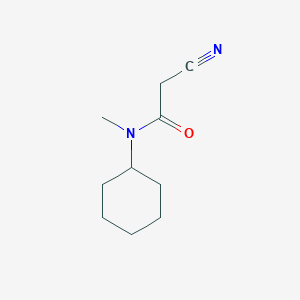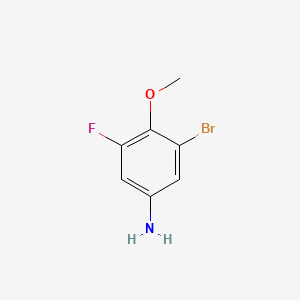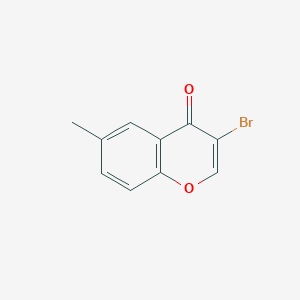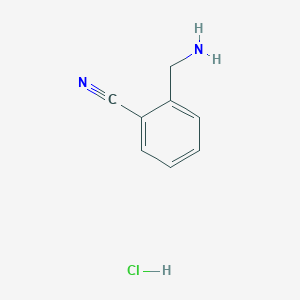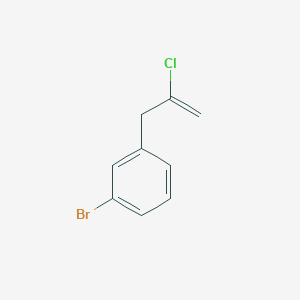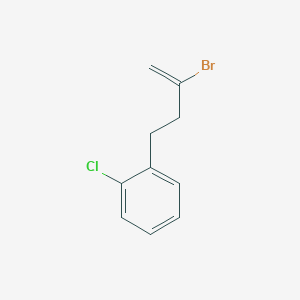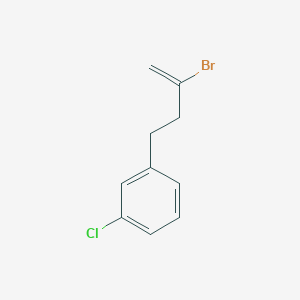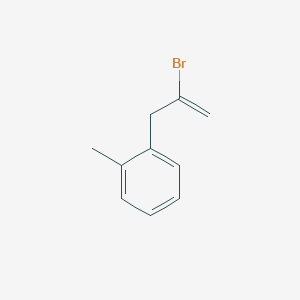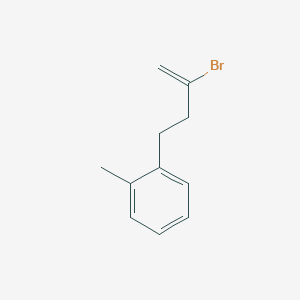
7-Bromo-7-octenoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Bromo-7-octenoic acid is a chemical compound with the molecular formula C8H13BrO2 . It is an octenoic acid derivative, which is a subclass of carboxylic acids. It is a stable solid at room temperature and has a melting point of 48-50°C.
Molecular Structure Analysis
The molecular structure of 7-Bromo-7-octenoic acid consists of 8 carbon atoms, 13 hydrogen atoms, 1 bromine atom, and 2 oxygen atoms . The molecular weight is 221.09 g/mol .Physical And Chemical Properties Analysis
7-Bromo-7-octenoic acid is soluble in organic solvents such as acetone, chloroform, and dimethylformamide (DMF). The compound has a pKa value of 4.86 and exhibits acidic properties.Applications De Recherche Scientifique
Surface Chemistry and Adsorption Studies
7-Bromo-7-octenoic acid: can be utilized in surface chemistry to understand adsorption behaviors on metal substrates. Similar to studies conducted with 7-octenoic acid on copper , this compound could be used to investigate the formation of self-assembled monolayers (SAMs), their structural properties, and reaction pathways on various metal surfaces. This research has implications for the development of sensors, molecular electronics, and corrosion-resistant coatings.
Biotechnological Production of Brominated Compounds
Brominated compounds have diverse applications in agriculture, food, and pharmaceutical industries. The fermentative process using microorganisms like Corynebacterium glutamicum can be adapted to incorporate 7-Bromo-7-octenoic acid as a precursor for the biosynthesis of brominated natural products .
Safety and Hazards
Propriétés
IUPAC Name |
7-bromooct-7-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13BrO2/c1-7(9)5-3-2-4-6-8(10)11/h1-6H2,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDWFNHQYPDTHSM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CCCCCC(=O)O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13BrO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80641253 |
Source


|
| Record name | 7-Bromooct-7-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80641253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
732248-52-1 |
Source


|
| Record name | 7-Bromooct-7-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80641253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

